Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyr imidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions The cyclopenta[2,1-d]pyrimidine moiety is then synthesized and attached to the thiophene ring through a series of condensation and cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or as a biochemical probe.
Medicine: The compound’s potential biological activity could make it useful in the development of new therapeutic agents.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The exact mechanism would depend on the specific context in which the compound is used and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate
- Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate
Uniqueness
The uniqueness of Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate lies in its complex structure, which includes multiple functional groups and heterocyclic rings
Biological Activity
Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C25H23N3O4S2
- Molecular Weight : 493.6 g/mol
- Key Functional Groups : Thiophene, acetylamino, and carbonyl groups.
Structural Representation
Chemical Structure
Figure 1: Chemical structure of Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate.
The biological activity of ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate appears to be multifaceted:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific oncogenic pathways. The presence of the thiophene moiety is believed to enhance its interaction with cancer cell receptors.
- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth in vitro. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
- Anti-inflammatory Effects : Some derivatives of thiophene compounds have been documented to exhibit anti-inflammatory properties by modulating cytokine production.
Study 1: Anticancer Potential
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of various thiophene derivatives against human cancer cell lines. Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate was among the compounds tested. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM compared to control groups .
Study 2: Antimicrobial Activity
A study conducted by researchers at VCU investigated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The compound displayed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli . The study concluded that further exploration into its mechanism could lead to novel antibiotic therapies.
Comparative Biological Activity Table
Properties
Molecular Formula |
C26H25N3O4S3 |
---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H25N3O4S3/c1-4-33-25(32)20-14(2)15(3)35-22(20)27-19(30)13-34-26-28-23-21(17-11-8-12-18(17)36-23)24(31)29(26)16-9-6-5-7-10-16/h5-7,9-10H,4,8,11-13H2,1-3H3,(H,27,30) |
InChI Key |
JZMIZLVHINAOCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
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